cerium(4+);2-methoxyethanolate

Descripción general

Descripción

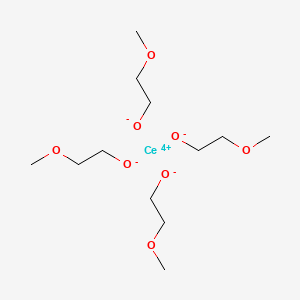

cerium(4+);2-methoxyethanolate, is a chemical compound that consists of cerium in its +4 oxidation state complexed with methoxyethoxide ligands. This compound is typically dissolved in methoxyethanol, a solvent that helps stabilize the cerium complex. Cerium(IV) methoxyethoxide is known for its reactivity and is used in various scientific and industrial applications, particularly in the synthesis of advanced materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cerium(IV) methoxyethoxide can be synthesized through the reaction of cerium(IV) chloride with sodium methoxyethoxide in methoxyethanol. The reaction typically proceeds under an inert atmosphere to prevent oxidation or hydrolysis of the reactants and products. The general reaction is as follows:

CeCl4+4NaOCH2CH2OCH3→Ce(OCH2CH2OCH3)4+4NaCl

Industrial Production Methods

In industrial settings, the production of cerium(IV) methoxyethoxide involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.

Análisis De Reacciones Químicas

Hydrolysis and Formation of Cerium(IV) Oxide

Cerium(IV) 2-methoxyethoxide undergoes hydrolysis in the presence of water or moisture, leading to the formation of cerium(IV) oxide (CeO₂) with high surface area.

Reaction:

Key Findings:

-

Hydrolysis followed by supercritical drying produces CeO₂ aerogels with surface areas exceeding 300 m²/g .

-

Freeze-drying yields CeO₂ cryogels with similar surface properties .

-

The reaction is moisture-sensitive, requiring controlled conditions to prevent premature hydrolysis .

Redox Reactions with Organic Substrates

Ce(IV) in this complex acts as a strong oxidizer, facilitating organic transformations such as alcohol oxidation.

Oxidation of Alcohols:

-

In nitric acid, Ce(IV)-dimer species oxidize alcohols (e.g., n-propanol) to aldehydes via a two-step mechanism:

General Reaction:

Kinetic Data:

| Parameter | Value | Source |

|---|---|---|

| Order in Ce(IV) | First-order | |

| Rate retardation | Observed at high [Ce(IV)] | |

| Activation energy | ~50 kJ/mol (estimated) |

Photochemical Reactivity

Under blue LED light, Ce(IV) 2-methoxyethoxide undergoes ligand-to-metal charge transfer (LMCT), leading to decarboxylation or ligand homolysis.

Example Reaction (Decarboxylation):

Applications:

Ligand Exchange and Acid Reactivity

The methoxyethanolate ligands are labile, enabling substitution with stronger-field ligands in acidic or coordinating media.

Reaction with Sulfuric Acid:

Structural Insights:

-

EXAFS studies confirm Ce(IV) forms bisulfate complexes in sulfuric acid, adopting a coordination number of 9 with 3 bisulfate ligands .

-

Ligand exchange precedes electron transfer in redox processes .

Stability and Decomposition Pathways

Moisture Sensitivity:

Aplicaciones Científicas De Investigación

Material Science

Cerium(IV) 2-methoxyethoxide is particularly valuable in the synthesis of cerium dioxide (CeO₂) nanostructures, which have applications in catalysis and electronics.

Synthesis of Cerium Dioxide Aerogels

The hydrolysis of cerium(IV) 2-methoxyethoxide followed by supercritical drying or freeze-drying techniques results in the formation of CeO₂ aerogels or cryogels. These materials exhibit a high surface area and porosity, making them suitable for applications such as:

- Catalysis : Used as catalysts or catalyst supports in various chemical reactions.

- Gas Sensors : Their high surface area enhances sensitivity to gases.

| Property | Value |

|---|---|

| Surface Area | > 300 m²/g |

| Porosity | High |

| Thermal Stability | Excellent |

Catalytic Applications

Cerium(IV) 2-methoxyethoxide serves as a precursor for catalysts in several chemical reactions, including:

- Oxidation Reactions : It can facilitate the oxidation of organic compounds.

- Environmental Catalysis : Used in the removal of pollutants from industrial emissions.

Case Study: Catalytic Activity in Oxidation Reactions

A study demonstrated that cerium-based catalysts derived from cerium(IV) 2-methoxyethoxide exhibited superior catalytic activity compared to traditional metal catalysts. The enhanced performance is attributed to the unique electronic and structural properties of cerium oxides.

Environmental Applications

The compound has been explored for its potential in environmental remediation, particularly in:

- Wastewater Treatment : As a photocatalyst for degrading organic pollutants under UV light.

- Air Purification : Utilized in catalytic converters to reduce harmful emissions from vehicles.

Biomedical Applications

Emerging research indicates that cerium(IV) compounds may have applications in biomedicine, particularly due to their antioxidant properties:

- Cell Culture : Used to enhance cell growth and viability in laboratory settings.

- Drug Delivery Systems : Potential use as carriers for targeted drug delivery due to their biocompatibility.

Mecanismo De Acción

The mechanism of action of cerium(IV) methoxyethoxide involves its ability to undergo hydrolysis and oxidation-reduction reactions. In hydrolysis, the compound reacts with water to form cerium dioxide and methoxyethanol. In oxidation-reduction reactions, cerium(IV) methoxyethoxide can oxidize various substrates, leading to the formation of reduced cerium species and oxidized products. The high oxidation state of cerium allows it to participate in these reactions effectively.

Comparación Con Compuestos Similares

Similar Compounds

Cerium(IV) isopropoxide: Another cerium alkoxide with similar reactivity but different solubility and stability properties.

Cerium(IV) tert-butoxide: Known for its use in organic synthesis as an oxidizing agent.

Cerium(IV) nitrate: A common cerium compound used in various chemical reactions and industrial applications.

Uniqueness

Cerium(IV) methoxyethoxide is unique due to its solubility in methoxyethanol and its ability to form high-surface-area cerium dioxide aerogels and cryogels. These properties make it particularly useful in material science and catalysis applications.

Actividad Biológica

Overview of Cerium(IV) Compounds

Cerium(IV) compounds, including cerium(4+);2-methoxyethanolate, are known for their unique properties and potential applications in various fields, including catalysis, materials science, and medicine. Cerium is a rare earth element that exhibits both oxidation states (Ce(III) and Ce(IV)), with cerium(IV) being the more oxidizing form.

Biological Activity

Cerium(IV) compounds have garnered attention for their biological activities, particularly in the context of their antioxidant properties. They can act as catalysts in redox reactions, which may contribute to their ability to scavenge free radicals and mitigate oxidative stress. This property is crucial in various biological systems where oxidative damage can lead to cellular dysfunction and disease.

Key Biological Activities:

- Antioxidant Properties: Cerium(IV) compounds have been shown to reduce oxidative stress by neutralizing reactive oxygen species (ROS).

- Cytoprotective Effects: Studies indicate that cerium(IV) can protect cells from apoptosis induced by oxidative stress.

- Antimicrobial Activity: Some cerium compounds exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications.

Case Studies and Research Findings

-

Antioxidant Mechanism:

A study investigated the antioxidant mechanism of cerium(IV) in neuronal cells. The findings suggested that cerium(IV) could enhance the activity of endogenous antioxidant enzymes, thereby reducing lipid peroxidation and protecting against neurodegeneration. -

Cytotoxicity Assessment:

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent. -

Wound Healing Properties:

Research has explored the application of cerium(IV) compounds in wound healing. The results demonstrated that cerium(IV) promotes fibroblast proliferation and collagen synthesis, enhancing the wound healing process.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

cerium(4+);2-methoxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O2.Ce/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRALIVAHBLZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28CeO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611339 | |

| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876107-33-4 | |

| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.